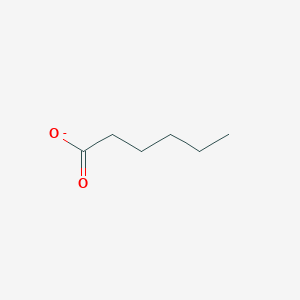
Hexanoate
Vue d'ensemble
Description
Hexanoate is a short-chain fatty acid anion that is the conjugate base of hexanoic acid (also known as caproic acid). It has a role as a human metabolite and a plant metabolite. It is a short-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 6:0. It is a conjugate base of a hexanoic acid.
Applications De Recherche Scientifique
Biofuel Production
Hexanoate is increasingly being explored as a biofuel additive due to its favorable combustion properties and ability to reduce harmful emissions. Research indicates that mixtures of hexyl this compound and 1-hexanol can be synthesized from renewable sources such as grape pomace, providing a sustainable alternative to traditional diesel fuels. These mixtures have shown significant reductions in carbon monoxide and soot emissions when blended with commercial diesel fuel, maintaining engine performance even at high blend ratios (up to 20 vol%) .
Table 1: Performance of this compound-Based Biofuels
| Fuel Composition | CO Emissions Reduction | Soot Emissions Reduction | Engine Performance |
|---|---|---|---|
| Diesel | Baseline | Baseline | Baseline |
| 80% Diesel + 20% Hexyl this compound | >40% reduction | >40% reduction | Maintained |
| 80% Diesel + 20% 1-Hexanol | >40% reduction | >40% reduction | Maintained |
Health and Nutrition
This compound has been studied for its effects on lipid metabolism and insulin sensitivity. In clinical settings, this compound supplementation has demonstrated potential benefits in improving metabolic parameters in individuals with obesity. Specifically, this compound can enhance the release of beneficial metabolites and hormones during digestion, potentially aiding in the management of chronic low-grade inflammation associated with obesity .
Case Study: this compound-Enriched Sunflower Oil
A study involving this compound-enriched sunflower oil showed that it could increase circulating levels of butyrate and this compound, leading to improved postprandial metabolic profiles in overweight individuals. The findings suggest that this oil could serve as a palatable alternative to traditional butyrate supplements .
Food Industry Applications
This compound is utilized as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is commonly used to produce various fruit flavors such as apple and banana. The synthesis of isoamyl this compound, for example, is optimized through various catalytic processes using deep eutectic solvents, enhancing flavor development in food products .
Table 2: Flavoring Applications of this compound
| Flavor Type | This compound Compound |
|---|---|
| Apple Flavor | Isoamyl this compound |
| Pineapple Flavor | Isoamyl this compound |
| Banana Flavor | Isoamyl this compound |
Industrial Applications
In industrial settings, hexanoic acid (from which hexanoates are derived) is used in the production of lubricants, adhesives, sealants, and coatings. Its properties make it suitable for applications requiring chemical stability and resistance to degradation . Additionally, hexanoic acid serves as an intermediate in the synthesis of various chemicals used across multiple sectors.
Propriétés
Numéro CAS |
151-33-7 |
|---|---|
Formule moléculaire |
C6H11O2- |
Poids moléculaire |
115.15 g/mol |
Nom IUPAC |
hexanoate |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1 |
Clé InChI |
FUZZWVXGSFPDMH-UHFFFAOYSA-M |
SMILES |
CCCCCC(=O)[O-] |
SMILES canonique |
CCCCCC(=O)[O-] |
Synonymes |
Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















